Cas no 1286275-66-8 ([1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1286275-66-8x500.png)
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- C-(1-Cyclohexylmethylpiperidin-4-yl)methylamine dihydrochloride
- [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride
- (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine dihydrochloride
- C-(1-Cyclohexylmethyl-piperidin-4-yl)-methylamine dihydrochloride
-
- インチ: 1S/C13H26N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h12-13H,1-11,14H2;2*1H
- InChIKey: JMOOGPLYUIFVQI-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1(CCC(CN)CC1)CC1CCCCC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 167
- トポロジー分子極性表面積: 29.3
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064325-1g |
1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride |
1286275-66-8 | 95% | 1g |
£385.00 | 2022-03-01 |
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochlorideに関する追加情報
Research Brief on [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine Dihydrochloride (CAS: 1286275-66-8)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS: 1286275-66-8) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and potential clinical applications, providing a comprehensive overview for professionals in the field.
The compound, with its unique structural features, has been investigated for its role as a modulator of specific biological targets. Recent studies have focused on its synthesis optimization, demonstrating improved yields and purity through novel catalytic methods. These advancements are critical for scaling up production while maintaining the compound's integrity for further preclinical and clinical studies.
Pharmacological evaluations have revealed that [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride exhibits high affinity for certain receptor types, suggesting its potential in treating neurological disorders. In vitro and in vivo studies have shown promising results in modulating neurotransmitter systems, which could pave the way for new treatments for conditions such as depression and anxiety.
Furthermore, recent toxicological assessments indicate a favorable safety profile for this compound, with minimal off-target effects at therapeutic doses. These findings are supported by detailed pharmacokinetic studies, which highlight its stability and bioavailability in various formulations. Such properties are essential for its development into a viable drug candidate.
Ongoing research is exploring the compound's potential in combination therapies, particularly in oncology. Preliminary data suggest synergistic effects when used with existing chemotherapeutic agents, offering a new avenue for enhancing treatment efficacy while reducing side effects. These studies are still in early stages but hold significant promise for future applications.
In conclusion, [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS: 1286275-66-8) represents a compound of considerable interest in the chemical biology and medicinal chemistry communities. Its versatile pharmacological profile and favorable safety data underscore its potential as a therapeutic agent. Continued research and development efforts are expected to further elucidate its mechanisms and expand its clinical utility.
1286275-66-8 ([1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride) 関連製品
- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)
- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)
- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)
- 933721-75-6(1-(Isoxazol-5-yl)ethanamine)
- 1262003-91-7([1,1'-Biphenyl]-3-ol, 5-bromo-2'-fluoro-5'-methoxy-)
- 1163283-41-7(Methyl 2-(difluoromethyl)-4-hydroxybenzoate)
- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 2034563-07-8(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 1803674-13-6(2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)
- 1363382-99-3(tert-butyl N-[cis-4-fluoropiperidin-3-yl]carbamate)


